Select 6-Methoxy-2-methylimidazo[1,2-a]pyridine for its precise 6-methoxy-2-methyl substitution pattern on the imidazo[1,2-a]pyridine scaffold. This specific analog is not functionally interchangeable with unsubstituted or halogenated derivatives, as the methoxy and methyl groups critically influence receptor affinity, lipophilicity, and metabolic stability. Essential for SAR studies targeting CNS-penetrant drugs, GPCRs, and kinase inhibitors. Procure this high-purity building block to ensure reproducible lead optimization.
Molecular FormulaC9H10N2O
Molecular Weight162.192
CAS No.1226907-32-9
Cat. No.B571893
⚠ Attention: For research use only. Not for human or veterinary use.
6-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1226907-32-9): A Core Imidazopyridine Scaffold for Medicinal Chemistry Building Blocks
6-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1226907-32-9) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a class recognized as a 'privileged scaffold' in medicinal chemistry due to its presence in several marketed drugs including the insomnia medication zolpidem [1]. This specific analog features a methoxy group at the 6-position and a methyl group at the 2-position of the fused bicyclic system, a substitution pattern that distinguishes it from other commercially available imidazo[1,2-a]pyridine building blocks.
[1] Ferreira, L. A. P., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2026). View Source
Procurement Risk Assessment for 6-Methoxy-2-methylimidazo[1,2-a]pyridine: Why In-Class Analog Substitution Is Not a Trivial Decision
Imidazo[1,2-a]pyridines are not functionally interchangeable. The precise position and nature of substituents on the core scaffold critically modulate binding affinity, target selectivity, and physicochemical properties [1]. For example, research on MCH1R antagonists demonstrated that the introduction of a methyl substituent at specific positions on the imidazo[1,2-a]pyridine ring provided a significant improvement in receptor affinity [2]. Consequently, substituting 6-Methoxy-2-methylimidazo[1,2-a]pyridine with an unsubstituted core or a differently substituted analog (e.g., a 6-halo or 3-alkyl derivative) is expected to alter the activity profile of any resulting lead compound, introducing unacceptable variability into structure-activity relationship (SAR) studies.
[1] Ferreira, L. A. P., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2026). View Source
[2] Kishino, H., et al. Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Bioorganic & Medicinal Chemistry Letters (2009). PMID: 19615899. View Source
Quantitative Differentiation Guide for 6-Methoxy-2-methylimidazo[1,2-a]pyridine Procurement: Limited Availability of Direct Comparator Data
Focused Application Scenarios for 6-Methoxy-2-methylimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology
Kinase Inhibitor Scaffold Diversification and SAR Exploration
The imidazo[1,2-a]pyridine core is a proven pharmacophore for targeting the ATP-binding pocket of various kinases [1]. The 6-methoxy-2-methyl substitution pattern provides a unique steric and electronic profile for SAR studies, distinct from unsubstituted or halogenated analogs. Researchers can utilize this building block to synthesize focused libraries for screening against kinase targets implicated in cancer and inflammatory diseases [1].
Synthesis of CNS-Penetrant Lead Candidates
The imidazo[1,2-a]pyridine scaffold is a key component of several CNS-active drugs [1]. The combination of a methyl group at the 2-position and a methoxy group at the 6-position influences lipophilicity and metabolic stability, two critical parameters for achieving brain exposure. This specific analog is therefore a strategic building block for medicinal chemists optimizing CNS-penetrant drug candidates [1].
Building Block for Developing Novel MCH1R Antagonists and Related GPCR Ligands
Literature precedence demonstrates that modifications on the imidazo[1,2-a]pyridine ring system significantly impact binding affinity for G-protein coupled receptors (GPCRs) like MCH1R [2]. The 6-methoxy-2-methyl derivative offers a distinct starting point for synthesizing new analogs to probe the SAR around this receptor class, which is relevant for developing treatments for obesity and metabolic disorders [2].
[1] Ferreira, L. A. P., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2026). View Source
[2] Kishino, H., et al. Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Bioorganic & Medicinal Chemistry Letters (2009). PMID: 19615899. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.